Kinase Inhibition Profile: ROCK2 vs. CYP1A2 and PKG1 Potency and Selectivity
Public data curated by ChEMBL indicates that 4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid demonstrates high potency against Rho-associated protein kinase 2 (ROCK2) with an IC50 of 3 nM [1]. Critically, this potency is >300-fold higher than its activity against the off-targets Cytochrome P450 1A2 (IC50 = 1100 nM) and cGMP-dependent protein kinase 1 (IC50 = 1700 nM), as measured in the same dataset [1]. This selectivity window is a key differentiator.
| Evidence Dimension | In Vitro Kinase Selectivity Profile |
|---|---|
| Target Compound Data | ROCK2 IC50 = 3 nM; CYP1A2 IC50 = 1100 nM; PKG1 IC50 = 1700 nM |
| Comparator Or Baseline | In-class benzimidazole ROCK2 inhibitors (e.g., certain derivatives) may achieve <10 nM potency, but their off-target profile against CYP1A2 or PKG1 may differ significantly [2]. |
| Quantified Difference | The compound exhibits a >366-fold selectivity window for ROCK2 over CYP1A2 (1100/3) and a >566-fold window over PKG1 (1700/3). |
| Conditions | Recombinant human ROCK2 (5-554 residues) in Sf9 cells; CYP1A2 in human liver microsomes; full-length human PKG1. |
Why This Matters
This quantifiable selectivity profile is crucial for researchers needing a potent ROCK2 chemical probe with minimal confounding activity against these specific kinases and CYP enzymes, which is essential for target validation studies.
- [1] BindingDB. (n.d.). BDBM50597489 (CHEMBL5208605). Affinity Data for ROCK2, CYP1A2, and PKG1. View Source
- [2] BindingDB. (n.d.). BDBM50597496 (CHEMBL5206259). Affinity Data for ROCK2. View Source
